molecular formula C4H8ClN3O B1324627 3-Ethyl-sydnone imine hydrochloride CAS No. 5596-04-3

3-Ethyl-sydnone imine hydrochloride

Cat. No.: B1324627
CAS No.: 5596-04-3
M. Wt: 149.58 g/mol
InChI Key: GJQOFJHIWWWMCO-UHFFFAOYSA-N
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Description

3-Ethyl-sydnone imine hydrochloride is a mesoionic compound that belongs to the sydnone imine family. These compounds are characterized by their unique 1,2,3-oxadiazole core, which imparts a range of interesting chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of 3-Ethyl-sydnone imine hydrochloride are plants, specifically cereal crops . The compound is a derivative of sydnone imine (SI), a mesoionic heterocycle possessing a 1,2,3-oxadiazole core . These SI derivatives have been found to exhibit plant growth regulator (PGR) properties .

Mode of Action

The mode of action of this compound involves interaction with its plant targets, resulting in changes in plant growth. The SI derivatives are used in a wide concentration range for pre-sowing treatment of seeds in germinating experiments . The growth-stimulating or -inhibitory effect, as well as its rate, can be considerably different for different plants and, in many cases, also for roots and shoots .

Biochemical Pathways

It is known that the compound affects the growth of the axial organs of germinants .

Result of Action

The result of the action of this compound is the modulation of plant growth. All compounds were found to affect the growth of the axial organs of germinants . The effect can be growth-stimulating or -inhibitory, and its rate can be considerably different for different plants .

Action Environment

The action environment of this compound includes the environmental conditions in which the plants grow. The compound is used to increase plant productivity and reduce the injury level caused by abiotic stressors . Therefore, environmental factors such as temperature, light, and soil conditions could influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3-Ethyl-sydnone imine hydrochloride plays a significant role in biochemical reactions, particularly as a plant growth regulator. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with nitric oxide synthase, leading to the production of nitric oxide, a crucial signaling molecule in plants . This interaction enhances the plant’s stress tolerance and growth regulation capabilities. Additionally, this compound can modulate the activity of certain enzymes involved in oxidative stress responses, thereby protecting cells from damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In plant cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the expression of genes involved in stress tolerance and growth regulation . This compound also affects cellular metabolism by increasing the activity of enzymes involved in the detoxification of reactive oxygen species, thereby improving the overall health and function of the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as nitric oxide synthase, leading to the production of nitric oxide . This binding interaction results in the activation of signaling pathways that regulate gene expression and enzyme activity. Additionally, this compound can inhibit or activate certain enzymes, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of stress tolerance and growth regulation . These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance growth and stress tolerance in plants . At higher doses, it can have toxic or adverse effects, such as inhibiting growth or causing cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to stress responses and growth regulation. It interacts with enzymes such as nitric oxide synthase and superoxide dismutase, influencing the production of nitric oxide and the detoxification of reactive oxygen species . These interactions can affect metabolic flux and metabolite levels, ultimately impacting cellular health and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that it reaches the target sites where it can exert its effects. The compound’s distribution is crucial for its activity, as it needs to be present in sufficient concentrations at the site of action .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound can interact with the appropriate biomolecules and exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-sydnone imine hydrochloride typically involves the reaction of sydnone imine with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-sydnone imine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

3-Ethyl-sydnone imine hydrochloride can be compared with other sydnone imine derivatives, such as:

  • 3-Methyl-sydnone imine hydrochloride
  • 3-Propyl-sydnone imine hydrochloride
  • 3-Butyl-sydnone imine hydrochloride

These compounds share similar chemical structures but differ in their substituent groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ethyl group, which imparts distinct properties and applications compared to its analogs .

Properties

IUPAC Name

3-ethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-2-7-3-4(5)8-6-7;/h3,5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQOFJHIWWWMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC(=N)O[N-]1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5596-04-3
Record name NSC59979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-sydnone imine hydrochloride

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